3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261913-94-3
VCID: VC11775700
InChI: InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(11(15)6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18)
SMILES: C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F
Molecular Formula: C13H7Cl2FO2
Molecular Weight: 285.09 g/mol

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid

CAS No.: 1261913-94-3

Cat. No.: VC11775700

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid - 1261913-94-3

Specification

CAS No. 1261913-94-3
Molecular Formula C13H7Cl2FO2
Molecular Weight 285.09 g/mol
IUPAC Name 3-(2,4-dichlorophenyl)-4-fluorobenzoic acid
Standard InChI InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(11(15)6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18)
Standard InChI Key CGTUQJTUNNPJPI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid (C₁₃H₇Cl₂FO₂) features a benzoic acid core substituted with a fluorine atom at the 4-position and a 2,4-dichlorophenyl group at the 3-position. This arrangement creates a sterically hindered structure with distinct electronic properties due to the electron-withdrawing effects of fluorine and chlorine atoms .

Key Physicochemical Properties (Theoretical Predictions):

PropertyValue
Molecular Weight305.10 g/mol
LogP (Partition Coefficient)~3.47 (estimated)
Topological Polar Surface Area37.3 Ų
Water SolubilityLow (hydrophobic)

These predictions align with trends observed in similar compounds, such as 2-(3,4-difluorophenyl)-4-fluorobenzoic acid (LogP = 3.47) , where halogenation significantly impacts lipophilicity.

Synthesis Pathways

Friedel-Crafts Acylation Strategy

Patent data on analogous compounds (e.g., 2,4-dichloro-5-fluorobenzoyl chloride synthesis) reveals a two-step process :

  • Chlorination and Alkylation:

    • React 2,4-dichlorofluorobenzene with carbon tetrachloride (CCl₄) and AlCl₃ at 40°C for 4 hours to form 2,4-bis-chloro-5-fluoro-(trichloromethyl)benzene (yield: 95.2%) .

    • Key stoichiometric ratio: 1:1:2.5 (substrate:CCl₄:AlCl₃) .

  • Hydrolysis to Carboxylic Acid:

    • Treat intermediate with FeCl₃ and distilled water at 100–140°C to yield the carboxylic acid derivative .

    • Process optimization reduces side reactions, achieving >98% purity in final steps .

Industrial and Research Applications

Agrochemical Development

Chlorophenyl-substituted benzoic acids are precursors to herbicides and pesticides. The dichlorophenyl group enhances stability against environmental degradation, while fluorine improves membrane permeability in target organisms .

Material Science

High thermal stability (predicted melting point >140°C) makes this compound suitable for:

  • Liquid crystal formulations

  • Polymer additives for UV resistance

Challenges in Characterization

Analytical Limitations

  • Spectral Data Gaps: No experimental NMR or IR spectra are publicly available.

  • Crystallography: Single-crystal X-ray studies are needed to confirm stereoelectronic effects of the 3-(2,4-dichlorophenyl) substituent.

Future Directions

Priority Research Areas

  • Synthetic Optimization: Scale-up studies using continuous flow reactors to improve yield .

  • Structure-Activity Relationships: Systematic modification of halogen positions to enhance bioactivity .

  • Environmental Impact Assessments: Biodegradation studies to address persistence concerns from chlorinated aromatics.

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